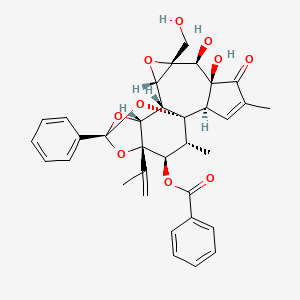![molecular formula C18H17NO4 B1200669 N-[7-(1-oxopropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B1200669.png)
N-[7-(1-oxopropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[7-(1-oxopropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is a benzodioxine.
Applications De Recherche Scientifique
Antibacterial and Anti-Inflammatory Applications
- Antibacterial Potential : A study synthesized new sulfonamides containing the 1,4-benzodioxin ring, demonstrating significant antibacterial activity against various bacterial strains, suggesting potential as therapeutic agents for inflammatory diseases (Abbasi et al., 2017).
- Bacterial Biofilm Inhibition : Another research synthesized N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, which showed promising inhibitory action against biofilms of Escherichia coli and Bacillus subtilis (Abbasi et al., 2020).
- Anti-Diabetic Potentials : Compounds synthesized from N-(2,3-dihydro-1,4-benzodioxin-6-yl) benzenesulfonamide displayed weak to moderate inhibitory activities against α-glucosidase enzyme, indicating potential use in type-2 diabetes treatments (Abbasi et al., 2023).
Synthesis and Characterization
- Synthesis of Derivatives for Antibacterial Use : Research involved synthesizing N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives, showing potent antibacterial agents and moderate enzyme inhibitors (Abbasi et al., 2017).
- Development of Antibacterial and Antifungal Agents : The synthesis of 2-[(4-Chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides resulted in compounds with substantial antibacterial and antifungal potential (Abbasi et al., 2020).
Biological Evaluation
- Inhibition of Alkaline Phosphatase and Ecto-5′-nucleotidases : A series of synthesized N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were screened for potential biological applications, demonstrating inhibition of human alkaline phosphatase and ecto-5′-nucleotidases (Saeed et al., 2015).
Potential Therapeutic Applications
- Therapeutic Compounds for Alzheimer's and Type-2 Diabetes : New N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides were synthesized and showed moderate inhibitory potential against acetylcholinesterase and α-glucosidase enzymes, indicating potential therapeutic applications for Alzheimer's disease and Type-2 Diabetes (Abbasi et al., 2019).
Anticonvulsant Activity
- Anticonvulsant Properties : Synthesized amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid were studied for their anticonvulsant activity, revealing potential medical use (Arustamyan et al., 2019).
Propriétés
Formule moléculaire |
C18H17NO4 |
|---|---|
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |
InChI |
InChI=1S/C18H17NO4/c1-2-15(20)13-10-16-17(23-9-8-22-16)11-14(13)19-18(21)12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3,(H,19,21) |
Clé InChI |
QKBNPRMECRQFOQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC2=C(C=C1NC(=O)C3=CC=CC=C3)OCCO2 |
SMILES canonique |
CCC(=O)C1=CC2=C(C=C1NC(=O)C3=CC=CC=C3)OCCO2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



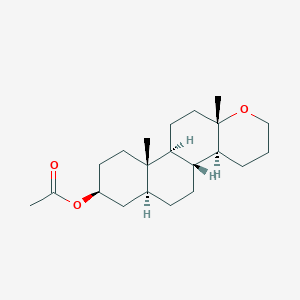
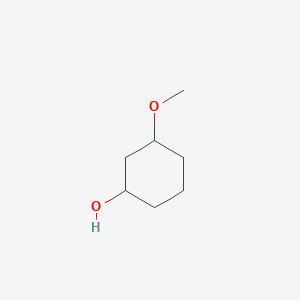
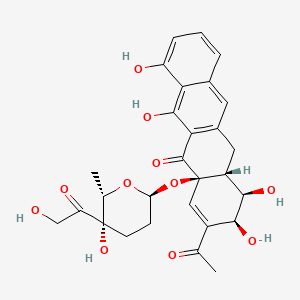
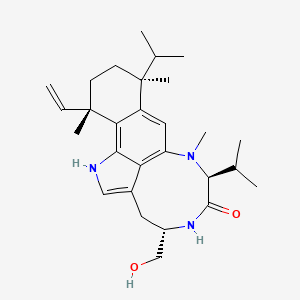
![(2S)-N-[5-[3-[4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1200592.png)
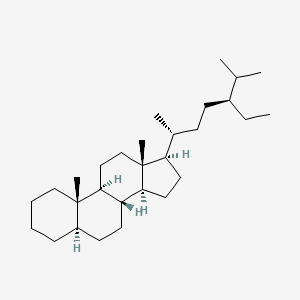
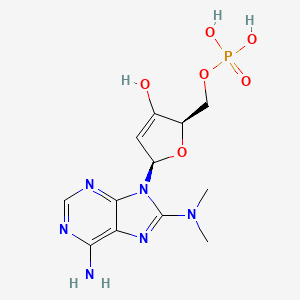


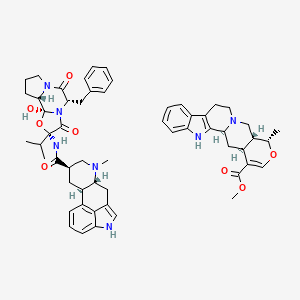
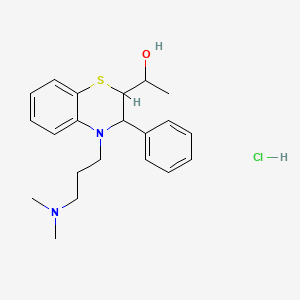

![4-[4-[2-Amino-4-[4,6-(N-methylquinolinium)amino]benzamido]anilino]-N-methylpyridinium mesylate](/img/structure/B1200608.png)
